1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
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Overview
Description
1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- is a compound that belongs to the oxadiazole family, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its high-energy properties and has been studied for various applications in material science, medicinal chemistry, and as energetic materials .
Preparation Methods
The synthesis of 1,2,5-oxadiazole derivatives typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . The preparation of 3,3’-azoxybis[4-nitro- derivatives can involve the oxidation of precursor compounds such as 3-nitro-5-amino-1,2,4-oxadiazole using oxidizing agents like sodium dichloroisocyanurate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole, 3,3’-azoxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways involved depend on the application and the target molecules .
Comparison with Similar Compounds
1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and as an energetic material.
1,3,4-Oxadiazole: Commonly used in the synthesis of bioactive compounds.
1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.
Properties
IUPAC Name |
(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYTWRNRYNZMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390966 |
Source
|
Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152845-82-4 |
Source
|
Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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